molecular formula C9H12N2O2 B13201597 (2S)-2-amino-3-(3-methylpyridin-2-yl)propanoic acid

(2S)-2-amino-3-(3-methylpyridin-2-yl)propanoic acid

Cat. No.: B13201597
M. Wt: 180.20 g/mol
InChI Key: OHRRKEYAYSAHJG-ZETCQYMHSA-N
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Description

(2S)-2-amino-3-(3-methylpyridin-2-yl)propanoic acid is a compound that belongs to the class of amino acids It features a pyridine ring substituted with a methyl group at the 3-position and an amino group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-3-(3-methylpyridin-2-yl)propanoic acid can be achieved through several methods. One common approach involves the α-methylation of substituted pyridines. For instance, a continuous flow setup can be used to produce 2-methylpyridines by passing starting materials through a column packed with Raney® nickel using a low boiling point alcohol like 1-propanol at high temperature . This method is advantageous due to its shorter reaction times, increased safety, and reduced waste.

Industrial Production Methods

Industrial production of this compound may involve scalable processes such as the condensation of 4,4-dimethoxyl-2-butanone and cyanoacetamide with ammonium acetate and acetic acid as catalysts . This method is efficient and yields the desired product in good quantities, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-3-(3-methylpyridin-2-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include iodine, TBHP, POCl3, and PCl5. The reaction conditions often involve moderate temperatures and the use of solvents like toluene and ethyl acetate .

Major Products Formed

The major products formed from these reactions include N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines .

Scientific Research Applications

(2S)-2-amino-3-(3-methylpyridin-2-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-(3-methylpyridin-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-2-amino-3-(3-methylpyridin-2-yl)propanoic acid is unique due to its specific substitution pattern and the presence of both an amino group and a propanoic acid moiety. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

(2S)-2-amino-3-(3-methylpyridin-2-yl)propanoic acid

InChI

InChI=1S/C9H12N2O2/c1-6-3-2-4-11-8(6)5-7(10)9(12)13/h2-4,7H,5,10H2,1H3,(H,12,13)/t7-/m0/s1

InChI Key

OHRRKEYAYSAHJG-ZETCQYMHSA-N

Isomeric SMILES

CC1=C(N=CC=C1)C[C@@H](C(=O)O)N

Canonical SMILES

CC1=C(N=CC=C1)CC(C(=O)O)N

Origin of Product

United States

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